molecular formula C8H15BO2 B1418009 (4-Ethylcyclohex-1-en-1-yl)boronic acid CAS No. 871329-72-5

(4-Ethylcyclohex-1-en-1-yl)boronic acid

Cat. No.: B1418009
CAS No.: 871329-72-5
M. Wt: 154.02 g/mol
InChI Key: NCXGOXGWYXCMKH-UHFFFAOYSA-N
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Description

(4-Ethylcyclohex-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C8H15BO2. It is a boronic acid derivative featuring a cyclohexene ring substituted with an ethyl group and a boronic acid functional group. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylcyclohex-1-en-1-yl)boronic acid typically involves the hydroboration of 4-ethylcyclohex-1-ene with a borane reagent, followed by oxidation. The reaction conditions often include:

    Hydroboration: Using borane-tetrahydrofuran (BH3-THF) complex as the borane source.

    Oxidation: Employing hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to convert the borane intermediate to the boronic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylcyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or alkenyl compounds.

    Oxidation: Conversion to the corresponding alcohol or ketone using oxidizing agents like hydrogen peroxide.

    Substitution: Reaction with electrophiles to form new carbon-boron bonds.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as NaOH.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Alkyl or acyl boronic acid derivatives.

Scientific Research Applications

(4-Ethylcyclohex-1-en-1-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules and potential drug candidates.

    Medicine: Investigated for its potential in developing boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Ethylcyclohex-1-en-1-yl)boronic acid in Suzuki-Miyaura coupling involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the cyclohexene ring structure.

    Cyclohexylboronic Acid: Similar cyclic structure but without the ethyl group and double bond.

    Vinylboronic Acid: Contains a vinyl group instead of the cyclohexene ring.

Uniqueness

(4-Ethylcyclohex-1-en-1-yl)boronic acid is unique due to its specific structural features, which can impart different reactivity and selectivity in chemical reactions compared to other boronic acids. Its cyclohexene ring with an ethyl substituent provides distinct steric and electronic properties, making it valuable in the synthesis of complex organic molecules.

Properties

IUPAC Name

(4-ethylcyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h5,7,10-11H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXGOXGWYXCMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661208
Record name (4-Ethylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-72-5
Record name (4-Ethylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylcyclohexen-1-ylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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